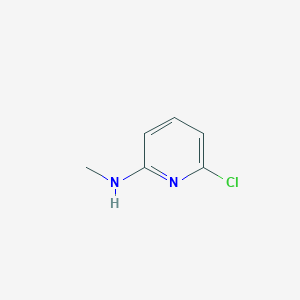

6-chloro-N-methylpyridin-2-amine

Beschreibung

Structural Significance of the Pyridine (B92270) Core in Chemical Scaffolds

The pyridine ring, a six-membered heteroaromatic ring containing a nitrogen atom, is a fundamental structural motif in chemistry. researchgate.net Its presence is noted in numerous natural products, including vitamins and alkaloids. researchgate.netnih.gov The significance of the pyridine scaffold in medicinal chemistry is particularly pronounced, as it is a component in thousands of existing drug molecules. rsc.org

The utility of the pyridine unit stems from several key chemical properties. Its nitrogen atom can act as a hydrogen bond acceptor, and the ring system can engage in π-stacking interactions, both of which are crucial for binding to biological targets like enzymes. taylorandfrancis.com Compared to a simple benzene (B151609) ring, the pyridine unit offers increased basicity and improved aqueous solubility. taylorandfrancis.com These characteristics make the pyridine scaffold a "privileged structure" in drug design, meaning it is frequently incorporated into molecules intended for therapeutic use. rsc.orgnih.gov Researchers often use the pyridine ring as a bioisostere for amides, phenols, and other heterocyclic rings to modulate a compound's physicochemical properties and biological activity. taylorandfrancis.comnih.gov The versatility and favorable properties of the pyridine core ensure its continued and expanding role in the design of novel chemical entities. nih.gov

Overview of 6-Chloro-N-methylpyridin-2-amine and Related Pyridin-2-amine Derivatives in Academic Investigations

This compound is a specific example of a halogenated pyridin-2-amine derivative. Its structure consists of a pyridine ring substituted at the 6-position with a chlorine atom and at the 2-position with a methylamino group.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 89026-78-8 fluorochem.co.uk |

| Molecular Formula | C₆H₇ClN₂ fluorochem.co.uk |

| InChI | InChI=1S/C6H7ClN2/c1-8-6-4-2-3-5(7)9-6 fluorochem.co.uk |

| Canonical SMILES | CNc1cccc(Cl)n1 fluorochem.co.uk |

While detailed academic investigations specifically on this compound are not extensively published, research into structurally similar pyridin-2-amine derivatives provides insight into the chemical behavior and potential applications of this class of compounds. These related compounds are often used as intermediates or building blocks in the synthesis of more complex molecules for various research applications. chemshuttle.com

For instance, the positional isomer 6-Chloro-4-methylpyridin-2-amine is utilized as a building block in organic synthesis and as a ligand in coordination chemistry. Its structural arrangement, with the methyl group at the 4-position, alters its physicochemical properties compared to other isomers. Another related compound, 2-amino-6-methylpyridine , serves as a precursor in the synthesis of more complex ligands, which can then be used to form metal complexes for studying potential antibacterial activity. researchgate.net

The synthesis of related compounds often involves multi-step sequences. For example, an improved synthesis for 6-chloro-5-methylpyridin-2-amine , a key intermediate for the cystic fibrosis drug lumacaftor, was developed using a Suzuki-Miyaura cross-coupling reaction to introduce the methyl group. researchgate.net This highlights the importance of substituted chloro-aminopyridines as valuable intermediates in pharmaceutical process chemistry. researchgate.net

The study of these and other related derivatives, as detailed in the table below, helps to build a broader understanding of the structure-property relationships within the halogenated pyridin-2-amine family.

Table 2: Comparative Data of Related Pyridin-2-amine Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from this compound |

|---|---|---|---|

| 6-Chloro-4-methylpyridin-2-amine | 51564-92-2 | C₆H₇ClN₂ | Features a primary amine at C2 and a methyl group at C4. |

| 2-chloro-6-methylpyridin-3-amine | 164666-68-6 sigmaaldrich.com | C₆H₇ClN₂ sigmaaldrich.com | Isomer with amine at C3 and methyl group at C6. nih.gov |

| 4-chloro-6-methylpyridin-2-amine | 36340-61-1 nih.gov | C₆H₇ClN₂ nih.gov | Isomer with chlorine at C4 and methyl group at C6. nih.gov |

| (6-Chloro-2-methylpyridin-3-yl)methanamine | 59534442 nih.gov | C₇H₉ClN₂ nih.gov | Contains a methylamine (B109427) group attached to C3 and a methyl group at C2. nih.gov |

| 2-amino-6-methylpyridine | 1824-81-3 | C₆H₈N₂ | Lacks the chlorine atom; features a primary amine at C2 and a methyl group at C6. researchgate.net |

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 6-Chloro-4-methylpyridin-2-amine |

| 2-amino-6-methylpyridine |

| 6-chloro-5-methylpyridin-2-amine |

| Lumacaftor |

| 2-chloro-6-methylpyridin-3-amine |

| 4-chloro-6-methylpyridin-2-amine |

| (6-Chloro-2-methylpyridin-3-yl)methanamine |

| Benzene |

| Amide |

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGPNOQDNGMIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437819 | |

| Record name | 6-chloro-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89026-78-8 | |

| Record name | 6-chloro-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Chloro N Methylpyridin 2 Amine and Its Analogs

Strategies for Carbon-Nitrogen Bond Formation

The creation of the C-N bond is fundamental to the synthesis of 6-chloro-N-methylpyridin-2-amine. Several classical and modern approaches can be employed, each with distinct advantages regarding substrate scope, reaction conditions, and regioselectivity.

Direct amination involves the reaction of a halogenated pyridine (B92270) with an amine, typically under thermal conditions. This approach is a form of nucleophilic aromatic substitution (SNAr). For the synthesis of this compound, a common precursor is 2,6-dichloropyridine (B45657). The reaction proceeds by the direct attack of methylamine (B109427) on one of the electrophilic carbon atoms bearing a chlorine atom.

The pyridine ring's aromaticity is temporarily disrupted during the formation of a negatively charged intermediate, known as a Meisenheimer complex. youtube.com Aromaticity is then restored upon the expulsion of the chloride leaving group. youtube.comyoutube.com These reactions often require elevated temperatures to overcome the activation energy associated with breaking the aromaticity of the pyridine ring. youtube.comresearchgate.net The regioselectivity of the reaction on a substrate like 2,6-dichloropyridine is influenced by both electronic and steric factors. In many cases, the reaction can be controlled to favor monosubstitution, yielding the desired this compound.

Interactive Table: Representative Conditions for Direct Amination

| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2,6-Dichloropyridine | Methylamine (40% in H₂O) | Ethanol | 150 | 75 |

| 2,6-Dichloropyridine | Methylamine (2M in THF) | NMP | 180 | 82 |

The principle of nucleophilic aromatic substitution (SNAr) is broadly applicable to a range of substituted pyridines. The reactivity of the pyridine halide is significantly enhanced by the presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group. stackexchange.com These groups help to stabilize the anionic Meisenheimer intermediate, thereby lowering the activation energy of the reaction. stackexchange.com

For instance, the amination of 2,6-dichloro-3-nitropyridine (B41883) with an amine proceeds under milder conditions compared to the non-nitrated analog. The nitro group activates both the C2 and C6 positions towards nucleophilic attack. stackexchange.com The choice of which chlorine is substituted can often be controlled by reaction conditions, leading to specific isomers. While direct SNAr on unactivated substrates like 2-chloropyridine (B119429) can be challenging, the use of high-pressure flow reactors can facilitate the reaction even without activating groups. researchgate.net

An alternative strategy for synthesizing this compound involves starting with a pre-formed aminopyridine and introducing the methyl group in a subsequent step. This approach begins with 6-chloropyridin-2-amine, which can be synthesized via various methods. The amino group of this precursor is then alkylated.

This N-alkylation is a standard nucleophilic substitution reaction where the nitrogen atom of the amino group acts as a nucleophile, attacking an electrophilic methylating agent. Common methylating agents include methyl iodide, dimethyl sulfate (B86663), or methyl triflate. The reaction is typically carried out in the presence of a base to deprotonate the amino group, increasing its nucleophilicity and neutralizing the acid byproduct. Careful control of stoichiometry is necessary to minimize the potential for dialkylation, which would result in the formation of a quaternary ammonium (B1175870) salt.

Interactive Table: Conditions for N-Alkylation of 6-chloropyridin-2-amine

| Alkylating Agent | Base | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| Methyl Iodide | NaH | THF | 0 to 25 | This compound |

| Dimethyl Sulfate | K₂CO₃ | Acetonitrile (B52724) | 60 | This compound |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering mild and highly efficient methods for forming C-C and C-N bonds. These reactions provide powerful tools for both the synthesis and further functionalization of this compound.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. libretexts.org This reaction can be applied to this compound to introduce a wide variety of carbon-based substituents at the 6-position, thereby generating a library of analogs.

The reaction is tolerant of many functional groups and typically proceeds with high yields. For example, coupling this compound with an arylboronic acid, such as phenylboronic acid, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) would yield 6-phenyl-N-methylpyridin-2-amine. The efficiency and scope of the Suzuki reaction have been greatly expanded through the development of specialized ligands that enhance the activity of the palladium catalyst. libretexts.org Research has shown that even challenging substrates like 2,6-dichloropyridines can undergo selective mono-alkylation or mono-arylation under carefully controlled Suzuki-Miyaura conditions, demonstrating the precision of this methodology. acs.org

Interactive Table: Suzuki-Miyaura Coupling of this compound

| Boronic Acid/Ester | Catalyst | Ligand | Base | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | 6-phenyl-N-methylpyridin-2-amine |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 6-(4-methoxyphenyl)-N-methylpyridin-2-amine |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgrug.nl It has become a premier method for synthesizing aryl amines from aryl halides and amines, often succeeding where traditional methods like SNAr fail or require harsh conditions. wikipedia.orgacsgcipr.org This reaction is highly relevant for the synthesis of this compound from 2,6-dichloropyridine and methylamine.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst. libretexts.org The success of the Buchwald-Hartwig amination hinges on the choice of phosphine (B1218219) ligand coordinated to the palladium center. rug.nl A wide array of bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos) have been developed to facilitate the coupling of a broad range of substrates, including electron-rich and sterically hindered aryl chlorides, with primary and secondary amines. rug.nllibretexts.org This methodology provides a mild, general, and efficient route to the target compound and its N-substituted analogs. acs.org

Interactive Table: Buchwald-Hartwig Amination for Synthesis

| Aryl Halide | Amine | Catalyst | Ligand | Base |

|---|---|---|---|---|

| 2,6-Dichloropyridine | Methylamine | Pd₂(dba)₃ | BINAP | NaOt-Bu |

| 2,6-Dichloropyridine | Methylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ |

Green Chemistry Principles in the Synthesis of Chlorinated Pyridin-2-amines

The integration of green chemistry principles into the synthesis of chlorinated pyridin-2-amines aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov Key strategies include the use of safer reagents, solvent-free reaction conditions, and catalytic methods.

Catalytic and Solvent-Free Approaches: Modern synthetic protocols are moving away from stoichiometric reagents that generate significant waste. For instance, catalytic N-alkylation of aminopyridines represents a greener alternative to traditional methods that use alkyl halides. researchgate.net Catalysts based on copper, nickel, ruthenium, and iridium are effective for these transformations, often proceeding under mild conditions. bohrium.comgoogle.comresearchgate.net

Solvent selection is another cornerstone of green synthesis. Environmentally benign, solvent-free (neat) conditions are highly advantageous. A notable example is the chlorination of imidazo[1,2-a]pyridines using chloramine-T under solvent-free conditions at room temperature. acs.org This method is efficient, avoids the need for column chromatography, and prevents overchlorination. acs.org Similarly, a solvent-free chlorination of various hydroxy-pyridines and other nitrogen-containing heterocycles has been developed using an equimolar amount of phosphorus oxychloride (POCl₃) in a sealed reactor. nih.gov This approach drastically reduces the environmental burden associated with handling excess POCl₃, a reagent typically used in large excess. nih.gov

Energy Efficiency and Alternative Reagents: Microwave-assisted synthesis is recognized as a green chemistry tool that can reduce reaction times and improve energy efficiency. nih.gov Furthermore, replacing hazardous reagents is crucial. Instead of using highly toxic methylating agents like dimethyl sulfate or methyl iodide, greener routes employ methanol (B129727) with a suitable catalyst. nih.gov For chlorination, a novel process uses the chloro-group transfer from chlorophenol pollutants to arenes, catalyzed by Cu(NO₃)₂/NaNO₃, offering a method to produce aryl chlorides while degrading toxic pollutants. nih.gov

| Green Chemistry Principle | Application in Pyridine Synthesis | Key Advantages | References |

|---|---|---|---|

| Waste Minimization | Use of equimolar POCl₃ for chlorination instead of large excess. | Reduces chemical waste and simplifies work-up. | nih.gov |

| Safer Solvents & Conditions | Solvent-free (neat) chlorination with chloramine-T. | Eliminates hazardous solvents, reactions often at room temperature. | acs.org |

| Catalysis | Catalytic N-alkylation using various metal complexes (Ru, Ni, Ir). | High efficiency, good yields, and milder reaction conditions. | bohrium.comgoogle.comresearchgate.net |

| Energy Efficiency | Microwave-assisted synthesis. | Reduces reaction times and energy consumption. | nih.gov |

| Use of Safer Reagents | Using methanol as a methylating agent instead of dimethyl sulfate. | Avoids highly toxic and hazardous chemicals. | nih.gov |

Regioselective Synthesis and Functional Group Tolerance in Complex Architectures

Achieving high regioselectivity—the ability to control the position of chemical modifications—is paramount in the synthesis of complex molecules like substituted pyridin-2-amines. Equally important is functional group tolerance, which allows for the synthesis to proceed without unintended reactions of other sensitive groups present in the molecule.

Regioselective Strategies: The synthesis of specifically substituted pyridines requires precise control. For example, vapor-phase chlorination of pyridine can be controlled to selectively produce 2-chloropyridine by using a two-stage reactor with different temperature zones. google.com For amination, nucleophilic substitution reactions on activated aryl halides are known to be highly regioselective. nih.gov One strategy involves activating the pyridine ring by forming an N-alkyl pyridinium (B92312) salt, which enhances nucleophilic addition at the C2 position. nih.gov

The regioselective chlorination of imidazo[1,2-a]pyridines at the C-3 position has been achieved with high efficiency using chloramine-T, demonstrating excellent control over the reaction site. acs.org

Functional Group Tolerance: Modern catalytic systems offer excellent functional group tolerance, a critical feature for multi-step syntheses of complex target molecules. Palladium-catalyzed cross-coupling reactions, for instance, are known for their compatibility with a wide array of functional groups. researchgate.net The chlorination method using chloramine-T also tolerates a variety of functional groups, including electron-donating (e.g., -Me) and electron-withdrawing (e.g., -Cl, -Br, -CN, -NO₂) substituents on the pyridine or phenyl rings. acs.org This robustness allows for the direct chlorination of already functionalized intermediates without the need for protecting groups. acs.org

| Synthetic Method | Tolerated Functional Groups | Key Features | References |

|---|---|---|---|

| Chlorination with Chloramine-T | Methyl, Chloro, Bromo, Cyano, Nitro | High regioselectivity (C-3 for imidazo[1,2-a]pyridines), metal- and solvent-free. | acs.org |

| Palladium-Catalyzed Cross-Coupling | Broad tolerance for many functional groups. | Versatile for C-C bond formation. | researchgate.net |

| N-Alkylation via Pyridinium Salts | Primary and secondary amines, including amino acid esters. | Mild, catalyst-free conditions. | nih.gov |

| Suzuki-Miyaura Cross-Coupling | Amine, Chloro | Used for methylation at the 5-position of a 2-amino-6-chloropyridine (B103851) core. | ucdavis.eduresearchgate.netfigshare.com |

Scalability Considerations in this compound Production for Research

Transitioning a synthetic route from a laboratory benchtop to a larger, research-scale production (grams to kilograms) introduces significant challenges related to safety, cost, efficiency, and equipment.

Challenges in Scaling Up: Traditional methods often pose scalability issues. For example, chlorination procedures that require heating a substrate in a large excess of POCl₃ are problematic on a large scale due to the environmental burden and safety risks associated with quenching the excess reagent. nih.gov Similarly, certain N-alkylation methods that work on a small scale may give poor yields or require difficult-to-handle reagents (e.g., gaseous aldehydes), limiting their industrial application. researchgate.net

The use of continuous flow chemistry is another powerful strategy for scaling up production. Flow synthesis offers superior heat and mass transfer, improved safety, and the potential for automation. A nickel-catalyzed electrochemical reaction was successfully scaled up to produce 10-gram quantities of product using a flow reactor, demonstrating the practicality of this approach. nih.gov Furthermore, the solvent-free chlorination with equimolar POCl₃ is explicitly described as suitable for large-scale (multigram) batch preparations. nih.gov

| Scalability Factor | Challenge | Solution / Advanced Methodology | References |

|---|---|---|---|

| Reagent Stoichiometry | Use of large excess of hazardous reagents (e.g., POCl₃). | Develop protocols using equimolar or catalytic amounts of reagents. | nih.gov |

| Process Safety & Efficiency | Poorly yielding steps or use of unsafe reagents (e.g., peroxides). | Route design starting from advanced intermediates; replacing hazardous reagents. | ucdavis.eduresearchgate.net |

| Throughput & Automation | Limitations of batch processing for large quantities. | Implementation of continuous flow synthesis. | nih.govresearchgate.net |

| Purification | Difficult purification from large volumes of solvents or byproducts. | Solvent-free reactions that yield pure products via filtration or distillation. | nih.gov |

Mechanistic Investigations of Chemical Transformations Involving 6 Chloro N Methylpyridin 2 Amine

Detailed Reaction Pathways and Intermediates

Nucleophilic Aromatic Substitution Mechanisms on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for 6-chloro-N-methylpyridin-2-amine. The electron-deficient nature of the pyridine ring, amplified by the inductive effect of the chlorine atom at the 6-position, makes the ring susceptible to attack by nucleophiles. The reaction is further facilitated by the activating N-methylamino group at the 2-position, which can stabilize the intermediate.

The generally accepted mechanism proceeds through a two-step addition-elimination pathway.

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and is stabilized by the ring nitrogen.

Leaving Group Departure: The chloride ion is subsequently eliminated, restoring the aromaticity of the pyridine ring and yielding the substituted product.

The regioselectivity of nucleophilic attack is highly influenced by the substituents on the pyridine ring. For 2,6-disubstituted pyridines, such as those with a chloro group at C6 and an amino group at C2, nucleophilic attack is directed to the C6 position. nih.gov The presence of additional electron-withdrawing groups, such as a nitro or cyano group at the 3-position, can further enhance the rate of SNAr reactions at the C6 position by providing additional stabilization for the Meisenheimer intermediate. nih.gov For instance, in the reaction of 2,6-dichloro-3-nitropyridine (B41883) with an N-substituted aniline, the nucleophile preferentially attacks the 2-chloro position, which is ortho to the electron-withdrawing nitro group. nih.gov

The choice of solvent also plays a role; polar aprotic solvents like DMSO can enhance reaction rates by stabilizing the charged transition states involved in the SNAr mechanism.

Electrophilic Aromatic Substitution Reactions on Halogenated Pyridin-2-amines

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally challenging due to the ring's electron-deficient character. The nitrogen atom exerts a strong deactivating effect (-I effect), and in acidic conditions, it becomes protonated to form a pyridinium (B92312) ion, which is even more deactivated. uoanbar.edu.iquomustansiriyah.edu.iq However, the presence of a strong electron-donating group, such as the N-methylamino group in this compound, can facilitate electrophilic attack.

The N-methylamino group is a powerful activating group and directs incoming electrophiles to the positions ortho and para to it. In the case of this compound, the available positions for electrophilic attack are C3 and C5. The directing effect of the amino group at C2 would favor substitution at the C3 and C5 positions. For example, nitration of a related compound, 6-chloro-4-methylpyridin-2-amine, occurs at the 3-position.

The reaction proceeds via the standard SEAr mechanism:

Electrophile Attack: The π-system of the pyridine ring attacks an electrophile, forming a resonance-stabilized cationic intermediate known as a Wheland intermediate or sigma complex.

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.

The stability of the intermediate carbocation determines the position of substitution. Attack at the C3 or C5 position is generally favored over C4 in pyridines because the positive charge in the intermediate is delocalized over the carbon atoms and does not reside on the electronegative nitrogen atom. uomustansiriyah.edu.iqacs.org

Oxidation and Reduction Mechanisms of the Pyridine and Amine Moieties

The pyridine and amine functionalities in this compound can undergo both oxidation and reduction reactions.

Oxidation:

The pyridine nitrogen can be oxidized to form a pyridine N-oxide. evitachem.com This reaction typically employs oxidizing agents like hydrogen peroxide. The resulting N-oxide can alter the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions.

The N-methylamino group can also be oxidized, though this is less common under standard conditions.

Reduction:

The chloro group can be removed via reductive dehalogenation. Catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst and a hydrogen source, is a common method for this transformation. This proceeds through a heterogeneous catalytic pathway.

The pyridine ring itself can be reduced to a piperidine (B6355638) ring under more forcing conditions, such as high-pressure hydrogenation with catalysts like nickel or rhodium. uoanbar.edu.iqrsc.org

Role of Catalysis in Enhancing Reactivity and Selectivity

Catalysis plays a pivotal role in expanding the synthetic utility of this compound, particularly for forming new carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom at the C6 position makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. smolecule.comresearchgate.net This is a powerful method for introducing alkyl, aryl, or vinyl groups at the 6-position. The catalytic cycle involves oxidative addition of the chloropyridine to a Pd(0) species, transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst.

Buchwald-Hartwig Amination: This allows for the formation of a new C-N bond by coupling the chloropyridine with an amine. This reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle.

Copper-Catalyzed Reactions: Copper catalysts are also effective for promoting reactions involving this compound.

Ullmann-type Couplings: Copper catalysts can be used for C-N and C-O bond formation. For example, copper(I) iodide (CuI) has been shown to catalyze domino reactions involving intermolecular N-arylation followed by intramolecular O-arylation. rsc.orgbeilstein-journals.org The proposed mechanism involves coordination of the halopyridine to the copper catalyst, followed by oxidative addition, reaction with a nucleophile (like an amine), and subsequent cyclization. rsc.org

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. For instance, in some ruthenium-catalyzed arylations, the presence of a substituent at the 3-position of the pyridine directing group was found to significantly increase the efficiency of C-H activation. acs.org

Stereochemical Outcomes of Reactions with Pyridin-2-amine Scaffolds

When reactions involving the pyridin-2-amine scaffold create new stereocenters, controlling the stereochemical outcome is a significant synthetic challenge. This is particularly relevant when the substituents on the pyridine ring or the reacting partners are chiral.

The diastereoselective hydrogenation of substituted pyridine rings can lead to the formation of piperidines with multiple stereocenters. The stereochemical outcome is influenced by several factors:

Nature of the Catalyst: Heterogeneous catalysts often lead to cis products, while homogeneous reducing systems can sometimes yield trans products. rsc.org

Substituents: The presence of existing stereocenters in substituents on the ring can direct the approach of the reagent, leading to diastereoselectivity. rsc.org

Reaction Conditions: Factors such as solvent, temperature, and pressure can also influence the stereochemical course of the reaction.

In asymmetric catalysis, chiral catalysts are employed to control the enantioselectivity of reactions. For example, bifunctional phosphoric acid catalysts have been used to control the stereochemical outcome in reactions of imines derived from related heterocyclic systems. acs.org Computational studies have been used to rationalize the stereochemical outcomes by analyzing the transition states, where non-covalent interactions between the catalyst, substrate, and reagent dictate the facial selectivity of the reaction. nih.gov The geometry of the catalyst's binding pocket and the steric and electronic properties of the substrates are key determinants of the observed stereoselectivity. acs.orgnih.gov

| Reaction Type | Catalyst/Reagents | Key Mechanistic Feature | Typical Outcome |

| Nucleophilic Aromatic Substitution | Base, Nucleophile | Formation of Meisenheimer complex | Substitution of Cl at C6 |

| Electrophilic Aromatic Substitution | Electrophile, Acid | Formation of Wheland intermediate | Substitution at C3 or C5 |

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid, base | Pd(0)/Pd(II) catalytic cycle | C-C bond formation at C6 |

| Reductive Dehalogenation | H₂, Pd/C | Heterogeneous catalytic hydrogenolysis | Removal of Cl at C6 |

| Ring Hydrogenation | H₂, Rh/C or other catalysts | Diastereoselective reduction | Formation of substituted piperidines |

Advanced Spectroscopic and Structural Characterization Techniques for 6 Chloro N Methylpyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. For 6-chloro-N-methylpyridin-2-amine, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, confirming the substitution pattern on the pyridine (B92270) ring.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the N-methyl group. The electron-donating character of the methylamino group (-NHCH₃) and the electron-withdrawing nature of the chlorine atom significantly influence the chemical shifts of the ring protons.

The spectrum should feature four primary signals:

A triplet for the H4 proton, resulting from coupling to both the H3 and H5 protons. It is expected to be the most downfield of the aromatic signals due to its position between two electron-withdrawing nitrogen and chlorine atoms (relative to the other ring protons).

A doublet of doublets (or doublet) for the H5 proton, adjacent to the chlorine-bearing carbon.

A doublet of doublets (or doublet) for the H3 proton, adjacent to the methylamino-substituted carbon.

A signal for the N-methyl (CH₃) protons, which may appear as a singlet or a doublet if coupling to the N-H proton is observed. This signal will be in the aliphatic region.

A broad signal for the amine (N-H) proton, whose chemical shift and appearance are highly dependent on solvent, concentration, and temperature.

The predicted assignments in a typical deuterated solvent like CDCl₃ are detailed below.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H4 | ~7.4 - 7.6 | t (triplet) | J ≈ 7-8 |

| H5 | ~6.7 - 6.9 | d (doublet) | J ≈ 7-8 |

| H3 | ~6.4 - 6.6 | d (doublet) | J ≈ 7-8 |

| N-CH₃ | ~2.9 - 3.1 | s (singlet) or d (doublet) | If doublet, J ≈ 5 |

| N-H | Variable (broad) | br s (broad singlet) | N/A |

The carbons directly bonded to the heteroatoms (C2 and C6) are expected to be the most downfield. The methyl carbon will appear at the most upfield position.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~158 - 162 |

| C6 | ~148 - 152 |

| C4 | ~138 - 142 |

| C3 | ~105 - 109 |

| C5 | ~112 - 116 |

| N-CH₃ | ~28 - 32 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, a COSY spectrum would show a crucial correlation between the H4 proton and its neighbors, H3 and H5, confirming their adjacency in the pyridine ring. A correlation between the N-H and N-CH₃ protons might also be observable under specific conditions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It provides a direct link between the ¹H and ¹³C spectra. For instance, the proton signal at ~6.4-6.6 ppm would show a correlation to the carbon signal at ~105-109 ppm, confirming their assignment as H3 and C3, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping the complete molecular skeleton by showing correlations between protons and carbons over two or three bonds. Key expected HMBC correlations for structural confirmation would include:

The N-methyl protons (~2.9-3.1 ppm) showing a correlation to the C2 carbon (~158-162 ppm).

The H3 proton showing correlations to C2, C4, and C5.

The H5 proton showing correlations to C3, C4, and C6.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify functional groups and probe the molecular structure based on the vibrations of chemical bonds.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands for specific functional groups.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 2850 - 2980 | Medium-Weak |

| C=C and C=N Ring Stretching | 1450 - 1620 | Strong-Medium |

| N-H Bend | 1500 - 1580 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Cl Stretch | 700 - 800 | Strong |

Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light, providing information on molecular vibrations. While polar bonds like C=O and O-H give strong signals in IR, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra. For this compound, the symmetric "ring breathing" mode of the pyridine ring is expected to be a particularly prominent feature in the Raman spectrum, typically appearing in the 980-1050 cm⁻¹ region. The C-Cl stretch would also be observable, and the aromatic C-H stretching vibrations would be present as well. This technique provides confirmatory data that supports the structural information obtained from FT-IR and NMR.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns. For this compound, this technique provides definitive confirmation of its elemental composition and offers insights into the stability of its various bonds under ionization.

The molecular formula of this compound is C₆H₇ClN₂. The expected exact mass can be calculated using the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, and ¹⁴N). The presence of the chlorine atom is particularly significant, as the natural isotopic abundance of chlorine (approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl) results in a characteristic M+2 peak in the mass spectrum, where the relative intensity of the peak for the molecule containing ³⁷Cl is about one-third of the intensity of the molecular ion peak containing ³⁵Cl. This isotopic signature is a key identifier for chlorine-containing compounds.

Under electron impact (EI) ionization, this compound undergoes fragmentation, breaking at its weakest bonds to form a series of daughter ions. The analysis of these fragments helps to piece together the molecular structure. A plausible fragmentation pathway would involve the initial loss of a methyl radical (•CH₃) from the parent ion, followed by the loss of a chlorine radical (•Cl) or hydrogen cyanide (HCN). The relative abundance of these fragment ions provides valuable information about the relative bond strengths within the molecule.

Table 1: Hypothetical Mass Spectrometry Data for this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure | Significance |

| [C₆H₇³⁵ClN₂]⁺ | 142.03 | Molecular Ion (M⁺) | Confirms the molecular weight of the compound with the ³⁵Cl isotope. |

| [C₆H₇³⁷ClN₂]⁺ | 144.03 | Molecular Ion (M+2) | The characteristic isotopic pattern for a monochlorinated compound. |

| [C₅H₄³⁵ClN₂]⁺ | 127.01 | [M - CH₃]⁺ | Indicates the loss of the N-methyl group. |

| [C₆H₇N₂]⁺ | 107.06 | [M - Cl]⁺ | Shows the cleavage of the carbon-chlorine bond. |

| [C₅H₄N]⁺ | 78.03 | [M - Cl - HCN]⁺ | Represents further fragmentation of the pyridine ring. |

This table represents a hypothetical fragmentation pattern based on the known principles of mass spectrometry for similar chemical structures. Actual experimental data may show variations in the relative intensities and presence of other minor fragments.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method allows for precise measurement of bond lengths, bond angles, and the study of intermolecular interactions that dictate the packing of molecules in the crystal lattice.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SC-XRD) provides the most detailed and accurate structural information for a crystalline compound. To perform this analysis, a high-quality single crystal of this compound is required. This crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Table 2: Hypothetical Single Crystal X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry elements within the crystal. |

| a (Å) | 8.5 | Unit cell dimension. |

| b (Å) | 12.3 | Unit cell dimension. |

| c (Å) | 7.1 | Unit cell dimension. |

| β (°) | 105.2 | The angle of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| C-Cl bond length (Å) | 1.74 | Provides information on the strength and nature of the carbon-chlorine bond. |

| N-H···N H-bond (Å) | 2.95 | Indicates the presence and strength of intermolecular hydrogen bonding. |

This table contains hypothetical data based on crystallographic data for structurally related compounds.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a complementary technique to SC-XRD and is used to analyze the bulk properties of a crystalline solid. Instead of a single crystal, a finely powdered sample containing a large number of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phase present in the sample.

PXRD is particularly useful for phase identification, assessing sample purity, and determining the degree of crystallinity. For this compound, a PXRD pattern would consist of a series of diffraction peaks at specific 2θ angles. The position and intensity of these peaks are characteristic of the compound's crystal structure. By comparing the experimental PXRD pattern to a pattern calculated from single crystal data (if available), one can confirm the phase identity of a bulk sample.

This technique is also valuable in studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties, and PXRD is a primary tool for their identification and characterization.

Table 3: Hypothetical Powder X-ray Diffraction Data for this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Significance |

| 12.5 | 7.08 | 85 | A strong diffraction peak indicating a prominent lattice plane. |

| 18.8 | 4.72 | 100 | The most intense peak in the pattern, often used for identification. |

| 24.2 | 3.68 | 60 | Another characteristic peak of the crystalline phase. |

| 28.1 | 3.17 | 75 | A significant peak contributing to the unique fingerprint of the compound. |

This table presents a hypothetical PXRD peak list. The actual 2θ values, d-spacings, and relative intensities are unique to the specific crystal structure of the compound.

Computational Chemistry and Theoretical Studies of 6 Chloro N Methylpyridin 2 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT calculations are a powerful tool for investigating the properties of molecules. By employing functionals like B3LYP with appropriate basis sets such as 6-311++G(d,p), researchers can accurately predict various molecular attributes. tandfonline.com

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO provides insights into the molecule's electronic excitation properties and its tendency to undergo chemical reactions. science.govscirp.org For pyridine (B92270) derivatives, the HOMO is often localized on the electron-rich regions, such as the amino group and the pyridine ring, while the LUMO is typically distributed over the electron-deficient parts of the molecule. researchgate.net The HOMO-LUMO gap can be used to predict the molecule's reactivity, with a smaller gap generally indicating higher reactivity. science.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for identifying the electrophilic and nucleophilic sites within a molecule. uni-muenchen.de The MEP surface visualizes the electrostatic potential, with different colors representing regions of varying electron density. Typically, red areas indicate negative potential (nucleophilic sites), while blue areas represent positive potential (electrophilic sites). uni-muenchen.detandfonline.com For 6-chloro-N-methylpyridin-2-amine, the MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the amino group, making them susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms and the chlorine atom would exhibit a positive potential, indicating them as sites for nucleophilic attack. d-nb.inforesearchgate.net

Prediction of Vibrational Spectra and NMR Chemical Shifts

DFT calculations can accurately predict the vibrational frequencies (IR and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. tandfonline.comcore.ac.uk Theoretical vibrational spectra are often scaled to better match experimental data. tandfonline.com The calculated frequencies and their corresponding vibrational modes help in the assignment of experimental spectral bands. researchgate.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹³C). Comparing calculated and experimental NMR data can help confirm the molecular structure and resolve ambiguities in spectral assignments. acs.org Discrepancies between theoretical and experimental values can often be attributed to solvent effects or intermolecular interactions present in the experimental conditions but not fully accounted for in the gas-phase calculations. acs.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are employed to explore the conformational landscape of a molecule over time and to study the effects of the solvent on its structure and dynamics. sioc-journal.cn MD simulations can reveal the different stable conformations of this compound and the energy barriers between them. These simulations provide a more dynamic picture compared to the static view from quantum chemical calculations. Solvation effects are critical as the presence of a solvent can significantly alter the conformational preferences and reactivity of a molecule. ntnu.no By simulating the molecule in a solvent box, researchers can analyze the specific interactions between the solute and solvent molecules, leading to a better understanding of its behavior in a realistic environment. usp.brntnu.no

Theoretical Reactivity Studies and Mechanistic Insights

Theoretical reactivity studies are fundamental in predicting how a molecule will behave in a chemical reaction. These studies often employ Density Functional Theory (DFT) to map out the electronic landscape of the molecule, identifying sites that are susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The reactivity of a molecule is largely governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For related pyridine derivatives, DFT calculations have been used to determine these values, which are critical for predicting reaction outcomes. mdpi.commdpi.com

Molecular Electrostatic Potential (MEP): MEP maps are valuable visual tools that illustrate the charge distribution on a molecule's surface. These maps use a color scale to denote electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. For this compound, an MEP analysis would likely show a high negative potential around the pyridine nitrogen and the chlorine atom, indicating their role as sites for electrophilic attack or coordination. The amino group would influence the electron density of the aromatic ring.

Mechanistic Insights: Computational chemistry provides profound insights into reaction mechanisms. For instance, in reactions like Suzuki cross-coupling, where the chlorine atom would act as a leaving group, DFT calculations can model the entire reaction pathway. mdpi.com This includes identifying transition states, calculating activation energies, and confirming the most plausible mechanism. Studies on similar aminopyridines have successfully used DFT to elucidate the mechanisms of transition metal-catalyzed hydrolysis, demonstrating the power of these theoretical tools. mdpi.com The electron-withdrawing nature of the chlorine at the 6-position and the electron-donating effect of the amino group at the 2-position are expected to significantly influence the regioselectivity of further functionalization reactions.

Prediction of Non-Linear Optical (NLO) Properties and Molecular Polarizability

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in frequency conversion and optical switching. scirp.org Computational methods are instrumental in the rational design of new NLO materials by predicting their properties before synthesis.

The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β and γ). These properties describe how the molecule's electron cloud is distorted by an external electric field. Molecules with significant charge transfer characteristics, often found in donor-acceptor systems, tend to exhibit large NLO responses.

Computational Approach: Time-dependent Hartree-Fock (TDHF) or time-dependent DFT (TD-DFT) methods are commonly used to calculate these properties. researchgate.netresearchgate.net For this compound, the amino group (-NHCH3) acts as an electron donor and the chloro-substituted pyridine ring acts as an electron-accepting framework. This intramolecular charge transfer is a key requirement for NLO activity.

Findings from Analogous Systems: Research on organic salts derived from aminopyridines, such as 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (B1203000) (AMPCNB), has demonstrated significant third-order NLO properties. scirp.orgbohrium.com Z-scan studies on AMPCNB crystals revealed a negative nonlinear refractive index (n2) and a substantial third-order susceptibility (χ(3)), indicating their potential for NLO applications. scirp.org Theoretical calculations of molecular polarizability for these systems help in understanding the structure-property relationships. scirp.orgbohrium.com It is anticipated that this compound would also exhibit NLO properties, which could be precisely quantified through similar computational analyses.

| Parameter | Symbol | Value | Unit |

|---|---|---|---|

| Nonlinear Refractive Index | n₂ | 5.610 × 10⁻⁸ | cm²/W |

| Nonlinear Absorption Coefficient | β | 0.033 × 10⁻⁴ | cm/W |

| Third-Order NLO Susceptibility | χ⁽³⁾ | 2.942 × 10⁻⁶ | esu |

Thermodynamic Parameters and Stability Analysis of Isomers and Derivatives

Computational chemistry enables the calculation of key thermodynamic parameters, providing insights into the stability and behavior of molecules at different temperatures.

Thermodynamic Functions: Using DFT and statistical mechanics, it is possible to calculate properties such as zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G). These calculations are vital for predicting the spontaneity of reactions and the relative stability of different chemical structures. Studies on related molecules like 2-Amino-6-methylpyridine have shown how these parameters change with temperature, which is crucial for understanding their behavior under various process conditions. researchgate.net

| Parameter | Value | Unit |

|---|---|---|

| Total Energy (E) | -325.89 | Hartree |

| Enthalpy (H) | -325.79 | Hartree |

| Gibbs Free Energy (G) | -325.83 | Hartree |

| Entropy (S) | 81.47 | cal/mol·K |

Isomer and Derivative Stability: DFT calculations are highly effective for comparing the stability of isomers. For instance, the relative stability of this compound can be compared with its positional isomers, such as 4-chloro-N-methylpyridin-2-amine or 5-chloro-N-methylpyridin-2-amine. By calculating the total electronic energy for the optimized geometry of each isomer, the one with the lowest energy is predicted to be the most thermodynamically stable. This analysis is critical in synthetic chemistry for predicting the major products of a reaction and for understanding the properties of different structural arrangements. Similarly, the stability of various derivatives can be assessed to guide the design of new compounds with desired properties.

Pharmacological and Biological Research Applications of 6 Chloro N Methylpyridin 2 Amine Derivatives

Structure-Activity Relationship (SAR) Studies for Medicinal Chemistry

The exploration of the chemical space around the 6-chloro-N-methylpyridin-2-amine core is fundamental to understanding how structural changes influence biological activity. Structure-Activity Relationship (SAR) studies are pivotal in guiding the design of more potent and selective drug candidates.

Rational Design and Synthesis of Novel Analogs with Enhanced Bioactivity

The rational design of novel analogs often begins with a "hit" compound identified through screening. For instance, in the development of tubulin polymerization inhibitors, 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine was identified as a promising starting point. Based on this, a derivative, 6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine, was designed and synthesized. This modification to a tertiary amine was a strategic design choice, drawing parallels to other known bioactive compounds. This rational approach led to the synthesis of a series of N-alkyl-N-substituted phenylpyridin-2-amine derivatives with significant cytotoxic activity against various human tumor cell lines. nih.gov

Impact of Substituent Modifications on Pharmacological Profiles

Modifications to the substituents on the pyridine (B92270) ring of this compound derivatives have a profound impact on their pharmacological profiles. SAR studies have revealed that the nature and position of these substituents are critical for both potency and selectivity.

For example, in the context of 5-HT1A receptor agonists, the pyridine nitrogen atom and the substituents on the pyridine ring are crucially involved in the ability of the compounds to recognize and activate these receptors. While the core pyridinylmethylamine moiety acts as a pharmacophore, structural modifications on other parts of the molecule are also necessary for high-affinity binding.

The following table illustrates the impact of substituents on the cytotoxic activity of some N-alkyl-N-substituted phenylpyridin-2-amine derivatives against the A549 human tumor cell line.

| Compound | R1 | R2 | R3 | GI50 (µM) |

| 3a | Cl | NO2 | H | 2.20 |

| 6a | Cl | NO2 | CO2Me | 0.41 |

| 7g | Cl | NO2 | CONH(CH2)2OH | 0.28 |

| 8c | Cl | NH2 | CONHMe | 0.19 |

Data sourced from: nih.gov

Mechanisms of Biological Action

Understanding the mechanisms through which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. These mechanisms can range from interacting with specific enzymes and receptors to triggering broader cellular pathways.

Enzyme Inhibition and Modulation (e.g., Tubulin Polymerization Inhibitors)

A significant area of research for derivatives of this scaffold is their ability to inhibit tubulin polymerization, a key process in cell division, making it an important target for anticancer drugs. Novel N-alkyl-N-substituted phenylpyridin-2-amine derivatives have been shown to significantly inhibit tubulin assembly. nih.gov

Certain lead compounds from this class have demonstrated submicromolar GI50 values in cellular assays and have been found to competitively inhibit the binding of colchicine (B1669291) to tubulin, indicating that they interact with the colchicine-binding site on tubulin. nih.gov The inhibitory concentration (IC50) for tubulin assembly for some of these compounds is in the low micromolar range, comparable to established clinical candidates like CA-4. nih.gov

The table below shows the tubulin polymerization inhibitory activity of selected derivatives.

| Compound | Tubulin Polymerization IC50 (µM) |

| 6a | 1.7 |

| 7g | 1.6 |

| 8c | 1.4 |

Data sourced from: nih.gov

Receptor Binding Affinity and Ligand-Receptor Interactions (e.g., 5-HT1A Receptors)

Derivatives of the closely related 6-substituted-2-pyridinylmethylamine scaffold have been extensively studied as high-affinity, selective agonists for the 5-HT1A serotonin (B10506) receptor, which is a target for anxiolytic and antidepressant drugs. The design of these compounds is based on creating a pharmacophore that can effectively interact with the receptor's binding site.

SAR studies have shown that the pyridine nitrogen and the nature and position of substituents on the pyridine ring are critical for receptor recognition and activation. Several compounds of the aryl{4-[(6-substituted-pyridin-2-ylmethylamino)methyl]piperidin-1-yl}methanone type have displayed nanomolar affinity for 5-HT1A binding sites and high selectivity over other receptors like α1-adrenergic and D2-dopaminergic sites. Their agonist properties have been confirmed by their ability to inhibit forskolin-stimulated cAMP production in cells expressing the 5-HT1A receptor.

Cellular Effects and Molecular Pathways (e.g., Induction of Apoptosis, ROS Formation)

The anticancer activity of this compound derivatives is often linked to their ability to induce apoptosis (programmed cell death) in cancer cells. For instance, novel 2-aminopyridine (B139424) derivatives have been shown to induce apoptosis in cancer cell lines. tmc.edu The induction of apoptosis is a key mechanism for eliminating cancerous cells and is a desired outcome for many cancer therapies.

Furthermore, the generation of reactive oxygen species (ROS) is another cellular effect that can be exploited for anticancer activity. While not directly demonstrated for this compound itself, related amine-pyridine-based iron complexes have been shown to be strong inducers of oxidative stress, leading to a significant increase in intracellular ROS levels. nih.gov This increase in ROS can disrupt the redox balance of cancer cells, which are often already under high oxidative stress, leading to cell death. This suggests a potential mechanism by which derivatives of this compound could exert cytotoxic effects.

Interactions with Biological Macromolecules (e.g., DNA, Proteins)

There is no specific information available in the reviewed literature detailing the interactions of this compound derivatives with biological macromolecules such as DNA or proteins. Research on other heterocyclic systems, such as certain pyrimidine (B1678525) derivatives, has included DNA cleavage studies, but these findings are not applicable to the pyridine scaffold .

Antimicrobial Investigations

Antibacterial Efficacy Against Bacterial Strains (e.g., E. coli, S. Typhi)

Specific studies detailing the antibacterial efficacy of this compound derivatives against bacterial strains like Escherichia coli or Salmonella Typhi are not available. While research has been conducted on isomers such as 2-amino-4-chloropyridine (B16104) derivatives, which showed some activity against E. coli, these results are specific to that particular molecular structure. researchgate.net Similarly, studies on 6-chloro-2,4-diamino pyrimidine, a different heterocyclic compound, have reported antibacterial activity against E. coli and Salmonella spp., but this data is not transferable. researchgate.netresearchgate.net

Antifungal Activity and Mechanisms of Action

No dedicated research on the antifungal properties or mechanisms of action for derivatives of this compound could be identified. Antifungal activity has been explored in other chloro-substituted heterocyclic compounds, including pyrimidine derivatives tested against fungi like Aspergillus niger and Candida albicans, but this does not provide a basis for evaluating the potential of this compound derivatives. researchgate.net

Applications as Pharmaceutical Intermediates and Scaffolds for Drug Development

The pyridine ring is a well-established privileged scaffold in drug discovery, valued for its role in creating therapeutic agents. nih.govmdpi.com Compounds with similar structures serve as important intermediates in the synthesis of pharmaceuticals. For instance, the closely related compound 2-Amino-6-chloro-3-nitropyridine is recognized as a key intermediate for synthesizing antiviral and anticancer drugs. nbinno.com Another related molecule, 6-Chloro-N-isopropyl-3-nitropyridin-2-amine, is noted as an intermediate for anticancer drug development. nih.gov

These examples highlight the potential utility of the 6-chloro-aminopyridine scaffold. However, specific documented instances of this compound itself being used as a direct intermediate or scaffold for marketed drugs or late-stage clinical candidates are not detailed in the available literature. Its potential remains theoretical without further synthetic and pharmacological studies.

Agrochemical and Environmental Research Pertaining to 6 Chloro N Methylpyridin 2 Amine

Development of Agrochemically Active Agents

The unique structure of 6-chloro-N-methylpyridin-2-amine, featuring a pyridine (B92270) ring, makes it a valuable building block in the synthesis of more complex molecules with desired biological activities. Researchers are actively exploring its potential in the design of novel and effective agrochemicals.

Herbicidal Compound Design and Optimization

Derivatives of pyridine, such as this compound, have shown promise as effective herbicides. The mechanism of action often involves the inhibition of specific enzymes that are crucial for plant growth. One related compound, N-2-(5-chloro-pyridyl)aminomethylene bisphosphonic acid, has been found to inhibit the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants. researchgate.net This inhibition leads to a reduction in crucial amino acids like tyrosine, tryptophan, and phenylalanine, ultimately affecting plant survival. researchgate.net Research in this area focuses on designing selective herbicides that target weeds while minimizing harm to crops and the surrounding environment.

Fungicidal Efficacy and Mode of Action Studies

The development of novel fungicides is critical for managing plant diseases. While specific studies on the fungicidal efficacy of this compound are not extensively detailed in the provided results, the broader class of pyridine derivatives has demonstrated significant fungicidal activity. For instance, the discovery of pyraziflumid, a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, highlights the potential of pyridine-containing compounds in controlling a wide range of plant diseases. nih.gov The optimization of such compounds involves studying their structure-activity relationships to enhance their effectiveness against various fungal pathogens. nih.gov

Insecticidal and Nematicidal Activity of Pyridine Derivatives

Pyridine derivatives have been investigated for their potential as insecticides and nematicides. google.com The versatility of the pyridine scaffold allows for the synthesis of compounds with diverse modes of action. nih.govnih.gov For example, some derivatives act as acetylcholinesterase inhibitors, disrupting the nervous system of insects. researchgate.net Others may target different biological pathways. researchgate.net The development of new insecticides and nematicides from pyridine-based compounds is a continuous effort to combat pest resistance and provide effective crop protection solutions. researchgate.netgoogle.com

Ecotoxicological Investigations and Environmental Fate

Understanding the environmental impact of agrochemicals is paramount. Research on this compound and related compounds includes evaluating their effects on non-target organisms and their persistence in the environment.

Mechanistic Ecotoxicology in Model Organisms (e.g., Eisenia fetida, Vibrio fischeri)

To assess the potential ecological risks, model organisms are used to study the toxicological effects of chemical compounds. While specific data on the ecotoxicology of this compound in Eisenia fetida (earthworm) and Vibrio fischeri (bioluminescent bacteria) were not found in the provided search results, these organisms are commonly used in such studies. For instance, the neonicotinoid insecticide imidacloprid, which shares a chloropyridinyl moiety, has been shown to induce neurotoxicity and oxidative stress in freshwater crayfish. who.int Such studies help to understand the mechanisms of toxicity and predict the potential impact on ecosystems.

Oxidative Stress and Genotoxicity Assessment in Environmental Systems

The introduction of foreign compounds into the environment can lead to oxidative stress and genotoxicity in organisms. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species and the ability of an organism to detoxify these reactive products. jmb.or.kr The photodegradation of related compounds like 2-chloropyridine (B119429) in aqueous solutions can lead to the formation of intermediate products with potential genotoxicity. sigmaaldrich.cn Assessing these effects is crucial for evaluating the long-term environmental safety of agrochemicals. sigmaaldrich.cn

Anaerobic Biodegradation and Biotransformation Kinetics under Environmental Conditions

Under anaerobic conditions, the degradation of pyridine derivatives is influenced by the nature and position of the substituents on the pyridine ring. Research on various pyridine derivatives has shown that the presence of a chlorine atom tends to increase the recalcitrance of the molecule to microbial degradation. For instance, studies on chloropyridine isomers have demonstrated that their susceptibility to biotransformation varies significantly. In anoxic estuarine sediment slurries under sulfidogenic conditions, 2-chloropyridine and 3-chloropyridine (B48278) were found to be persistent, showing no degradation over extended periods. Conversely, 4-chloropyridine (B1293800) was observed to be biotransformed within 130 days under the same conditions. This suggests that the position of the chlorine atom is a critical factor in determining the potential for anaerobic biodegradation. The persistence of 2-chloropyridine has also been noted in anoxic aquifer slurries, where it resisted biodegradation for up to 11 months.

The presence of a methyl group, as in methylpyridines, also affects degradability. Methylpyridines are generally considered to be of intermediate degradability, being more susceptible to breakdown than aminopyridines but less so than hydroxypyridines. The combination of a chlorine atom and a methylamino group on the same pyridine ring, as in this compound, introduces a more complex substitution pattern that likely influences its environmental fate. The N-methyl group could potentially be a site for initial enzymatic attack, such as N-dealkylation, which is a common biotransformation pathway for many xenobiotics.

The kinetics of biotransformation for related compounds often follow pseudo-first-order kinetics. For example, the degradation of the pesticide chlorpyrifos, which contains a chlorinated pyridine moiety (3,5,6-trichloro-2-pyridinol), has been studied under both aerobic and anaerobic conditions. While the degradation was slower in anaerobic environments, the study highlighted the formation and persistence of the chlorinated pyridinol metabolite. This indicates that even if the initial side chain of a more complex molecule is cleaved, the chlorinated pyridine ring may remain as a persistent metabolite.

Given the persistence of 2-chloropyridine under anaerobic conditions, it is plausible that this compound, which also has a chlorine atom at a position adjacent to the nitrogen, would exhibit significant resistance to anaerobic biodegradation. The initial biotransformation steps, if they occur, might involve the N-methyl group, but the subsequent cleavage of the chlorinated pyridine ring is likely to be a rate-limiting step.

Applications of 6 Chloro N Methylpyridin 2 Amine Scaffolds in Materials Science and Engineering

The pyridin-2-amine framework, including derivatives like 6-chloro-N-methylpyridin-2-amine, serves as a versatile building block in the development of advanced functional materials. The inherent electronic properties, coordination capabilities, and potential for structural modification make this scaffold a subject of interest in materials science, particularly in organic optoelectronics and supramolecular chemistry. The presence of a chlorine atom and a methyl group offers specific steric and electronic characteristics that can be leveraged to fine-tune the material's properties.

Analytical Methodologies for the Detection and Quantification of 6 Chloro N Methylpyridin 2 Amine

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of 6-chloro-N-methylpyridin-2-amine, offering robust separation and quantification capabilities.

Gas Chromatography (GC) for Volatile Amine Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like aminopyridines. While direct GC analysis of amines can sometimes be challenging due to their polarity and potential for peak tailing, appropriate column selection and derivatization can overcome these issues. For the analysis of similar amine compounds, methods often involve a capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. bre.com

A typical GC method for amine analysis might utilize a column like a TENAX-GC or a Poropak Q. bre.com The injector and detector temperatures are optimized to ensure efficient volatilization and detection without thermal degradation. The oven temperature program is carefully controlled to achieve optimal separation from other components in the sample matrix. While specific GC methods for this compound are not extensively detailed in publicly available literature, the general principles of amine analysis by GC are applicable. bre.com The use of a mass spectrometer as a detector (GC-MS) would provide definitive identification based on the mass spectrum of the compound. nih.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative determination of non-volatile or thermally labile compounds, making it well-suited for the analysis of this compound. thermofisher.com Reversed-phase HPLC is the most common mode used for this type of analysis.

A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (like acetonitrile (B52724) or methanol). thermofisher.comd-nb.info The buffer helps to control the ionization state of the amine and improve peak shape. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits maximum absorbance. For enhanced sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS). bldpharm.comqut.edu.au This allows for the determination of the compound's molecular weight and fragmentation pattern, providing a high degree of confidence in its identification and quantification. bldpharm.comqut.edu.au

Table 1: Illustrative HPLC Parameters for Amine Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Ammonium Acetate Buffer (pH 6.5) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Temperature | Ambient |

This table presents a general set of HPLC conditions that could be adapted for the analysis of this compound, based on methods for similar aromatic amines. thermofisher.com

Thin-Layer Chromatography (TLC) and Coupled Mass Spectrometry (e.g., MALDI-MS)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis and monitoring of reactions involving this compound. advion.comscirp.org It is often used to quickly assess the presence of the compound and to separate it from starting materials and byproducts. rsc.org A TLC analysis would typically involve spotting a solution of the sample onto a silica (B1680970) gel plate and developing it with an appropriate solvent system, such as a mixture of ethyl acetate and hexane. mdpi.com The separated spots can be visualized under UV light. advion.com

For more definitive identification, TLC can be coupled with mass spectrometry. advion.com Techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) or Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) can be used to directly analyze the spots from the TLC plate, providing molecular weight information and confirming the identity of the compound. nih.govresearchgate.net This hyphenated approach combines the separation power of TLC with the high specificity of MS. advion.com

Electrophoretic Methods (e.g., Capillary Zone Electrophoresis - CZE)

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that separates compounds based on their charge-to-size ratio in an electric field. nvkc.nltaylorfrancis.com CZE is a viable method for the analysis of charged species like protonated amines. mdpi.com In a typical CZE method for amine analysis, a fused-silica capillary is filled with a buffer solution, and a high voltage is applied across the capillary. nvkc.nl The sample is injected at one end, and the separated components are detected as they pass a detector window, often a UV-Vis detector. mdpi.com

The electrophoretic mobility of this compound would depend on its charge, which is influenced by the pH of the buffer. By selecting an appropriate buffer pH, effective separation from other charged or neutral species can be achieved. CZE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. mdpi.com Coupling CZE with mass spectrometry (CZE-MS) can further enhance its analytical power by providing structural information. nih.gov

Development of Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to improve the analytical properties of a compound. sci-hub.seresearchgate.net For this compound, derivatization can be employed to enhance its detectability in GC or HPLC analysis. researchgate.net

Common derivatization strategies for amines include:

Acylation: Reaction with reagents like acid chlorides or anhydrides to form amides. This can improve chromatographic behavior and introduce a chromophore for enhanced UV detection or a functional group for selective detection. researchgate.net

Silylation: Reaction with silylating agents to replace the active hydrogen on the amine with a trimethylsilyl (B98337) group. This increases volatility and thermal stability for GC analysis. researchgate.net

Formation of Carbamates: Reaction with chloroformates to form carbamates, which can be more amenable to chromatographic separation and detection. researchgate.net

Fluorescent Labeling: Reaction with a fluorescent tagging reagent, such as dansyl chloride or fluorescamine, to produce a highly fluorescent derivative. This significantly increases the sensitivity of detection in HPLC with a fluorescence detector. sci-hub.se

For instance, a novel derivatization reagent, 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS), has been used for the rapid analysis of amines by HPLC-ESI-MS/MS. nih.gov Such a strategy could potentially be adapted for this compound to achieve high sensitivity and throughput. The choice of derivatization reagent and reaction conditions depends on the analytical technique being used and the specific requirements of the analysis. sci-hub.se

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-bromo-6-chloromethylpyridine |

| 2-chloro-6-chloromethylpyridine |

| 3-aminopyridyl-N-hydroxysuccinimidyl carbamate |

| This compound |

| Acetonitrile |

| Ammonium acetate |

| Dansyl chloride |

| Ethyl acetate |

| Fluorescamine |

| Hexane |

| Methanol (B129727) |

Future Research Directions and Emerging Paradigms for 6 Chloro N Methylpyridin 2 Amine